N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound belonging to the class of triazolopyridazines.
Preparation Methods
The synthesis of N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development . In biology, it has been used in studies related to cell signaling pathways and molecular interactions . Additionally, its unique chemical structure makes it useful in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be compared with other triazolopyridazine derivatives. Similar compounds include N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine and 4-(6-isopropoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid . These compounds share structural similarities but differ in their specific substituents and pharmacological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C18H27N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C18H27N5O2/c1-13(2)25-18-12-10-16-21-20-15(23(16)22-18)9-11-17(24)19-14-7-5-3-4-6-8-14/h10,12-14H,3-9,11H2,1-2H3,(H,19,24) |
InChI Key |
YITHRJIJMUUVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3CCCCCC3)C=C1 |
Origin of Product |
United States |
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